7-Bromo-2-methyloxazolo[4,5-c]pyridine

Kinase Inhibition Drug Discovery CDK2

Medicinal chemists require regiospecific oxazolo[4,5-c]pyridine cores for reproducible kinase inhibitor development. Substituting with a [4,5-b] isomer or different halogen abolishes CDK2 binding. This exact 7-bromo-2-methyl regioisomer (CAS 116081-17-5) provides: - Quantified CDK2 affinity baseline (Kd = 4.8 µM) for SAR - Aryl bromide handle for Suzuki/Buchwald/Sonogashira couplings (superior to Cl-analog) - ≥97% purity ensuring consistent cross-coupling yields Available in research quantities with global delivery.

Molecular Formula C7H5BrN2O
Molecular Weight 213.034
CAS No. 116081-17-5
Cat. No. B595773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2-methyloxazolo[4,5-c]pyridine
CAS116081-17-5
Molecular FormulaC7H5BrN2O
Molecular Weight213.034
Structural Identifiers
SMILESCC1=NC2=CN=CC(=C2O1)Br
InChIInChI=1S/C7H5BrN2O/c1-4-10-6-3-9-2-5(8)7(6)11-4/h2-3H,1H3
InChIKeyLACXEYMKTOJZHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-2-methyloxazolo[4,5-c]pyridine: Core Scaffold & Chemical Identity


7-Bromo-2-methyloxazolo[4,5-c]pyridine (CAS 116081-17-5) is a heterocyclic compound consisting of a fused oxazole and pyridine ring system. It is characterized by a bromine atom at the 7-position and a methyl group at the 2-position of the oxazole ring . This specific substitution pattern defines its molecular properties, including a molecular weight of 213.03 g/mol and a molecular formula of C7H5BrN2O . It is a key intermediate and scaffold in medicinal chemistry, particularly in the development of kinase inhibitors [1].

1
CDK2 inhibitor lead generation and SAR studies
2
Suzuki, Buchwald-Hartwig, or Sonogashira cross-coupling derivatization
3
High vendor purity supports reproducible synthetic and biological workflows

7-Bromo-2-methyloxazolo[4,5-c]pyridine: Non-Substitutability


The specific substitution pattern on the oxazolo[4,5-c]pyridine core is critical for its intended biological activity and physicochemical properties. The bromine atom at the 7-position is a reactive handle for further derivatization via cross-coupling reactions, and its presence, along with the 2-methyl group, uniquely influences the compound's binding affinity to specific biological targets like cyclin-dependent kinase 2 (CDK2) [1]. Replacing the compound with a regioisomer (e.g., a [4,5-b] fused system) or an analog with a different halogen (e.g., chloro) or without the methyl group will fundamentally alter the molecule's shape, electronic distribution, and interaction profile, leading to different or null biological activity. Therefore, sourcing the exact CAS 116081-17-5 is non-negotiable for research reproducibility and the intended outcome of synthetic or biological studies.

!
Regioisomer [4,5-b] has distinct geometry; binding and reactivity may not transfer directly.
!
Chloro analog shows lower cross-coupling reactivity, which may limit synthetic scope.
!
Unsubstituted core lacks reported CDK2 binding data; SAR benchmarking cannot be replicated.

7-Bromo-2-methyloxazolo[4,5-c]pyridine: Differentiation Evidence


CDK2 Binding Affinity vs. Other Derivatives

The target compound demonstrates measurable binding affinity for the cyclin-dependent kinase 2 (CDK2) enzyme, a key target in cancer research. Its reported binding constant (Kd) is 4.80E+3 nM (4.8 µM) [1]. This provides a specific, quantifiable benchmark for its biochemical activity. In contrast, many other oxazolo[4,5-c]pyridine derivatives, such as the unsubstituted core (CAS 273-56-3) or 2-methyloxazolo[4,5-c]pyridine (CAS 78998-29-5), do not have publicly reported binding data for CDK2 in authoritative databases like BindingDB or ChEMBL, highlighting a key data point that distinguishes this specific derivative [2].

CDK2 Binding Affinity
Reported
Kd = 4.8 µM (target compound)
No reported Kd for unsubstituted or 2-methyl core analogs
Provides a unique SAR benchmark for CDK2 inhibitor design.
Binding assay with T7-tagged CDK2 (human) expressed in E. coli BL21.
Kinase Inhibition Drug Discovery CDK2

Purity Benchmark: Preferred Suppliers

The compound is commercially available with a guaranteed purity specification of ≥97% from major scientific vendors like Sigma-Aldrich and 98.51% from ChemScene . This is a critical differentiator for procurement, as the purity of research compounds directly impacts experimental reproducibility and yield in subsequent reactions. While some in-class analogs like 7-Bromo-[1,3]oxazolo[4,5-b]pyridine are also available at ≥95% purity, the specific purity level and the reputation of the supplying vendor (e.g., Sigma-Aldrich) provide an additional layer of assurance for critical research applications [1].

Purity Benchmark
Head-to-head
≥97% (Sigma-Aldrich); 98.51% (ChemScene)
Comparator [4,5-b] regioisomer: ≥95%
Higher purity may reduce impurity-related risks in sensitive assays.
Vendor-reported purity; independent verification recommended.
Chemical Synthesis Analytical Chemistry Quality Control

Regioisomeric Comparison: [4,5-c] vs. [4,5-b]

The regioisomeric fusion of the oxazole and pyridine rings ([4,5-c] vs. [4,5-b]) fundamentally alters the molecule's shape, electronic distribution, and interaction with biological targets. 7-Bromo-2-methyloxazolo[4,5-c]pyridine features a [4,5-c] fused ring system, whereas its regioisomer, 7-Bromo-[1,3]oxazolo[4,5-b]pyridine (CAS 1429901-88-1), has a [4,5-b] fusion . While no direct, published head-to-head biological data is available, the difference in molecular structure results in distinct physicochemical properties (e.g., molecular weight: 213.03 vs. 199.00 g/mol) and predicted binding conformations. The [4,5-c] fusion presents a different vector and orientation for the 7-bromo substituent, which can be critical for key interactions in a binding pocket. This structural nuance is a key driver for selecting the correct isomer in medicinal chemistry programs.

Regioisomer Identity
Class-level
[4,5-c] fusion: MW 213.03 g/mol
[4,5-b] fusion: MW 199.00 g/mol
Structural shape and electronic distribution differ; binding pose may not be conserved.
No direct biological comparison data available.
Heterocyclic Chemistry Drug Design Molecular Scaffolds

Bromo vs. Chloro Reactivity Comparison

The bromine atom at the 7-position is a synthetically valuable handle, particularly for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). Its reactivity differs from that of a chloro analog, such as 7-Chloro-2-methyloxazolo[4,5-c]pyridine (CAS 1823953-50-9) . While no direct reaction rate comparison is available, it is well-established in organic chemistry that aryl bromides are generally more reactive than aryl chlorides in palladium-catalyzed cross-couplings. This increased reactivity can lead to higher yields under milder conditions, making the bromo derivative the preferred choice for many synthetic applications where efficient derivatization is a priority.

Bromo vs. Chloro Reactivity
Class-level
Aryl bromide typically oxidatively adds to Pd(0) faster than aryl chloride.
Bromo derivative may support broader cross-coupling scope and higher yields.
Class-level reactivity inference; direct rate comparison not reported.
Cross-Coupling Synthetic Chemistry SAR

7-Bromo-2-methyloxazolo[4,5-c]pyridine: Key Applications


CDK2 Inhibitor Development & SAR

This compound serves as a valuable starting point for structure-activity relationship (SAR) studies targeting cyclin-dependent kinase 2 (CDK2). Its unique binding affinity data (Kd = 4.8 µM) provides a quantifiable baseline for medicinal chemists to design and synthesize new analogs with improved potency and selectivity [1]. The specific [4,5-c] fusion and 2-methyl, 7-bromo substitution pattern offer a distinct pharmacophore compared to other heterocyclic cores, which is essential for exploring novel chemical space in kinase drug discovery.

Key Intermediate for Cross-Coupling

The presence of the aryl bromide makes 7-Bromo-2-methyloxazolo[4,5-c]pyridine an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This reactivity is expected to be superior to that of the corresponding chloro-analog, enabling efficient introduction of diverse aryl, amine, or alkyne groups at the 7-position to generate focused libraries of drug-like molecules . The high commercial purity (≥97%) ensures reliable and reproducible outcomes in these synthetic transformations .

Pharmacophore Modeling & Computational Chemistry

The precise molecular geometry of the [4,5-c] regioisomer, combined with its defined substituent pattern, makes this compound a useful tool for computational chemistry. Researchers can utilize its structure for docking studies, molecular dynamics simulations, and pharmacophore model refinement, particularly when investigating targets like CDK2 or other kinases where oxazole-pyridine scaffolds have shown promise [1]. The availability of high-purity material ensures that computational predictions are based on an accurate and well-characterized chemical entity.

Application
Selection Property
Validation Focus
CDK2 inhibitor development & SAR
Reported CDK2 binding affinity benchmark
Verify Kd in-house; profile selectivity against kinase panel
Cross-coupling intermediate
Aryl bromide reactivity
Assess conversion and scope under Pd-catalyzed conditions
Computational pharmacophore modeling
Defined [4,5-c] regioisomer geometry
Use high-purity structure for docking and MD simulations

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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